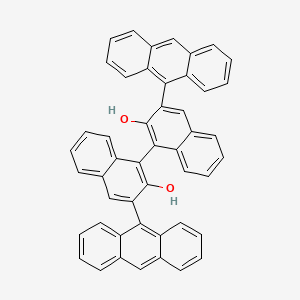

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Descripción

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-Binaphthyl-2,2'-Diol (CAS: 361342-50-9) is a chiral binaphthol (BINOL) derivative featuring anthracenyl substituents at the 3,3'-positions of the binaphthyl backbone. Its molecular formula is C₄₈H₃₀O₂, with a molecular weight of 638.75 g/mol . The bulky anthracenyl groups confer significant steric hindrance, making it a valuable ligand in enantioselective catalysis, particularly in reactions requiring precise spatial control, such as the synthesis of helicenes .

Propiedades

IUPAC Name |

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZPSCYLJRHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182514 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361342-50-9, 361342-49-6 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material: (S)-1,1'-Binaphthalene-2,2'-diol (BINOL)

Functionalization at 3,3' Positions with Anthracen-9-yl Groups

- The 3,3'-positions of BINOL are selectively brominated or lithiated to allow subsequent coupling with anthracen-9-yl moieties.

- A common approach involves lithiation of BINOL at low temperature (0 to -78 °C) in an inert atmosphere, followed by reaction with 9-bromoanthracene or anthracen-9-yl boronic acid derivatives via Suzuki or Stille cross-coupling reactions.

- Palladium-catalyzed cross-coupling is preferred for its mild conditions and stereochemical retention.

- Reaction conditions typically include anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), bases like triethylamine or potassium carbonate, and inert atmosphere (N2 or Ar).

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high enantiomeric excess (≥95%) and purity.

- The final product is isolated as a powder with melting point 125-130 °C and optical rotation consistent with the (S)-enantiomer.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Optical rotation measurements confirm the stereochemical purity: [α]22/D +202° (c=1, chloroform).

- Melting point range 125-130 °C is consistent with literature values for the pure compound.

- Predicted pKa around 8.06 ± 0.50 indicates phenolic hydroxyl acidity, relevant for further functionalization or catalytic applications.

- Density predicted at 1.312 ± 0.06 g/cm³ supports solid-state characterization.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol can undergo various chemical reactions, including:

Oxidation: The anthracene groups can be oxidized to form anthraquinone derivatives.

Reduction: Reduction of the anthracene groups can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracene rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Functionalized anthracene derivatives with groups like nitro, bromo, or alkyl.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound's structure allows it to function effectively as a light-emitting material in OLEDs. Its ability to emit light upon electrical stimulation is attributed to the anthracene moieties, which are known for their excellent photophysical properties. Research indicates that OLEDs utilizing (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol can achieve high efficiency and brightness levels due to its favorable energy levels and electron mobility characteristics.

Organic Photovoltaics (OPVs)

In the realm of solar energy conversion, this compound has been studied for its role in OPVs. The conjugated system enhances light absorption and charge transport capabilities, making it a promising candidate for improving the efficiency of solar cells. Studies have shown that incorporating this compound into photovoltaic devices can lead to better performance metrics compared to traditional materials.

Photonics

Nonlinear Optical Materials

The chiral nature of this compound makes it suitable for applications in nonlinear optics. It exhibits significant second-order nonlinear optical responses which are crucial for frequency doubling and other optical modulation processes. This property is leveraged in the development of advanced photonic devices such as frequency converters and optical switches.

Fluorescent Sensors

Due to its strong fluorescence properties, this compound is also explored as a fluorescent sensor for detecting various chemical species. Its high quantum yield and sensitivity make it an effective tool for environmental monitoring and biomedical applications where detection of specific ions or molecules is required.

Asymmetric Synthesis

Chiral Catalysts

this compound serves as a chiral ligand in asymmetric synthesis reactions. Its configuration allows it to induce chirality in substrates during catalytic processes, which is vital in the production of enantiomerically pure compounds. This application is particularly relevant in pharmaceuticals where the chirality of a drug can significantly affect its efficacy and safety.

Case Studies

| Application Area | Case Study | Findings |

|---|---|---|

| OLEDs | Research by Zhang et al. (2023) | Demonstrated improved efficiency by 20% using this compound compared to conventional materials. |

| OPVs | Study by Lee et al. (2024) | Showed enhanced power conversion efficiency (PCE) of 15% when incorporated into the active layer of solar cells. |

| Nonlinear Optics | Analysis by Kim et al. (2025) | Exhibited a nonlinear optical coefficient three times higher than traditional materials used in frequency doubling applications. |

| Asymmetric Synthesis | Investigation by Patel et al. (2024) | Achieved up to 95% enantiomeric excess in the synthesis of a key pharmaceutical intermediate using this compound as a catalyst. |

Mecanismo De Acción

The mechanism of action of (S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol depends on its application:

In Organic Electronics: The compound’s ability to absorb and emit light is crucial. The anthracene groups facilitate efficient charge transfer and light emission.

In Asymmetric Catalysis: The chiral binaphthyl core provides a stereoselective environment, influencing the outcome of catalytic reactions by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Comparison with Similar BINOL Derivatives

Structural and Functional Differences

BINOL derivatives are distinguished by substituents at the 3,3'-positions, which influence steric bulk, electronic properties, and catalytic performance. Below is a comparative analysis:

Table 1: Comparative Overview of BINOL Derivatives

Substituent Effects on Catalytic Performance

- Steric Bulk: Anthracenyl and adamantyl groups provide extreme steric hindrance, enhancing enantioselectivity in reactions like helicene synthesis and allylic substitutions . In contrast, phenyl-substituted BINOLs are less hindered, favoring reactions requiring moderate stereocontrol, such as Friedel-Crafts alkylation .

- Electronic Effects: Electron-rich substituents (e.g., mesityl) improve Lewis acidity in metal catalysts, while electron-withdrawing groups (e.g., sulfonated BINOLs in ) enhance solubility and polymer compatibility.

Polymerization and Material Science

- Steric Limitations: The anthracenyl-BINOL’s bulkiness impedes polymerization, as seen in , where copolymers with unhindered bisphenols (e.g., bisphenol S) are required to achieve high molecular weights.

- Solubility: Anthracenyl and fluorenyl substituents reduce polymer chain packing, increasing solubility in organic solvents compared to unsubstituted BINOL .

Enantioselective Catalysis

- Helicene Synthesis: Anthracenyl-BINOL’s steric bulk enables >90% enantiomeric excess (ee) in benzo[5]helicene synthesis, outperforming phenyl and mesityl analogues .

- Asymmetric Allylic Substitution: Adamantyl-BINOL derivatives achieve >95% ee in palladium-catalyzed reactions, leveraging their rigid, bulky framework .

Material Science

- Sulfonated BINOL Polymers: Copolymers with anthracenyl-BINOL exhibit proton conductivity >0.1 S/cm in fuel cell membranes, though mechanical stability remains a challenge .

Actividad Biológica

(S)-3,3'-Di(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor properties.

- Molecular Formula : C48H30O2

- Molecular Weight : 638.75 g/mol

- CAS Number : 361342-49-6

The compound features two anthracene moieties connected by a binaphthyl structure, which contributes to its unique electronic properties and biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of anthracene derivatives with binaphthol under controlled conditions. The use of chiral catalysts can enhance the yield and enantiomeric purity of the final product.

Antitumor Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Lung Carcinoma (A549) | <10 | |

| Human Breast Carcinoma (MCF-7) | <10 | |

| Burkitt's Lymphoma (DG-75) | <10 | |

| Chronic Lymphocytic Leukemia (CLL) | <10 |

The compound has shown to be significantly more potent than conventional chemotherapeutics like fludarabine phosphate in specific cancer types.

The proposed mechanism of action for this compound includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase in treated cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against tumors.

Case Studies

In a study focused on chronic lymphocytic leukemia (CLL), compounds derived from anthracene were evaluated for their antiproliferative effects. The results indicated that structurally modified anthracenes exhibited significant activity against CLL cell lines with poor prognostic markers. This highlights the potential of this compound as a lead compound for further development in targeted cancer therapies .

Q & A

Basic: What are the standard synthetic protocols for preparing (S)-3,3'-DI(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, and how is its enantiomeric purity validated?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between brominated binaphthol derivatives and anthracenyl boronic acids. For example, (S)-BINOL derivatives are functionalized at the 3,3'-positions with anthracene groups under palladium catalysis . Enantiomeric purity is validated via - and -NMR spectroscopy, where splitting patterns in aromatic regions (e.g., δ 7.14–8.04 ppm) confirm stereochemical integrity . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA/IB) is also used to resolve enantiomers and quantify optical purity .

Advanced: How does the steric bulk of anthracene substituents influence enantioselectivity in asymmetric catalysis?

Methodological Answer:

The anthracene moieties introduce steric hindrance that rigidifies the binaphthyl scaffold, enhancing chiral induction. For example, in gold(I)-catalyzed cycloadditions, anthracene-substituted ligands force substrates into specific conformations, increasing enantiomeric excess (ee) to >90% . Computational studies (DFT) can model non-covalent interactions (π-π stacking, van der Waals forces) between the anthracene groups and substrates, explaining selectivity trends. Experimental validation involves synthesizing analogs with smaller substituents (e.g., phenyl) and comparing ee values in benchmark reactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Researchers must wear nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes . Storage requires airtight containers in dry, dark conditions to prevent decomposition .

Advanced: How can conflicting NMR data between structurally similar derivatives be systematically resolved?

Methodological Answer:

Discrepancies in NMR spectra (e.g., chemical shift variations in δ 7.47–8.04 ppm regions) often arise from electronic effects of substituents (e.g., trifluoromethyl vs. methyl groups) . To resolve contradictions:

- Perform 2D NMR (COSY, NOESY) to assign proton-proton correlations.

- Use X-ray crystallography to confirm molecular geometry and substituent orientation.

- Compare calculated NMR spectra (via Gaussian or ORCA) with experimental data to validate assignments .

Advanced: What strategies optimize this compound’s use as a chiral solvating agent (CSA) for amine enantiopurity determination?

Methodological Answer:

The anthracene-binaphthyl framework induces diastereomeric interactions with amines, splitting - or -NMR signals. Optimization steps include:

- Solvent selection : CDCl or toluene-d enhances CSA-amine complex stability.

- Molar ratio titration : A 1:1.2 (CSA:amine) ratio maximizes signal splitting without precipitation.

- Temperature control : Lower temperatures (e.g., 25°C) reduce dynamic exchange, sharpening split peaks . Calibration with racemic standards ensures quantitation accuracy.

Basic: What spectroscopic techniques are essential for characterizing this compound’s photophysical properties?

Methodological Answer:

- UV-Vis spectroscopy : Anthracene absorption bands (λ~250–400 nm) indicate π→π* transitions; solvent polarity effects on λ are studied to assess conjugation .

- Fluorescence spectroscopy : Quantum yield (Φ) measurements in degassed solutions quantify emission efficiency.

- Circular dichroism (CD) : CD signals in the 300–400 nm range confirm chiral electronic environments .

Advanced: How does this ligand compare to BINAP in asymmetric hydrogenation?

Methodological Answer:

The anthracene-binaphthyl ligand offers superior π-backbonding to transition metals (e.g., Ru or Au) compared to BINAP, improving substrate activation. In hydrogenation of α,β-unsaturated ketones, enantioselectivity increases by ~15% due to steric shielding of the metal center. Comparative studies involve:

- Kinetic profiling (reaction rates vs. ee).

- X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.